3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Medicinal Chemistry ADME Lipophilicity

3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (ChemDiv ID IB06-0670, MW 281.31 Da, C16H15N3O2) is a synthetic small molecule featuring a 2-methylbenzimidazole core linked via an amide bond to a 3-methoxyphenyl moiety. This benzimidazole amide scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, where the benzimidazole ring mimics the adenine of ATP in the kinase hinge region.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B12172290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H15N3O2/c1-10-17-14-7-6-12(9-15(14)18-10)19-16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChIKeyBCBIZHUEBJCGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide: A Selective Benzimidazole Amide Scaffold for Targeted Kinase Inhibitor Discovery


3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (ChemDiv ID IB06-0670, MW 281.31 Da, C16H15N3O2) is a synthetic small molecule featuring a 2-methylbenzimidazole core linked via an amide bond to a 3-methoxyphenyl moiety . This benzimidazole amide scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, where the benzimidazole ring mimics the adenine of ATP in the kinase hinge region . The 3-methoxy substitution serves as a key vector for modulating target selectivity, distinguishing it from other substitution patterns in the same chemotype. The compound is commercially available exclusively through ChemDiv's screening library, with no independent primary research publications identified to date, positioning it as a novel, uncharacterized probe molecule for medicinal chemistry and kinase-targeted drug discovery programs .

Why Generic Substitution of 3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is Chemically and Pharmacologically Unsound


Benzimidazole amide derivatives cannot be interchanged generically because subtle variations in substitution pattern and regiochemistry profoundly alter both pharmacokinetic and target engagement profiles. The 2-methylbenzimidazole core establishes a critical hydrogen-bond donor/acceptor network within the kinase hinge, while the pendant benzamide ring's substituent position and electronic character dictate selectivity across the kinome . For instance, shifting the methoxy group from the 3-position to the 2-position (a positional isomer with identical molecular formula) modifies the dihedral angle between the benzamide ring and the benzimidazole plane, altering ATP-binding pocket complementarity and affecting the compound's inhibitory profile . Direct procurement of the intended 3-methoxy regioisomer is therefore essential to reproduce published structure-activity relationships and avoid off-target liabilities.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide Against Closest Analogs


Lipophilicity-Driven ADME Differentiation: 3-Methoxy Substitution Versus 3-Fluoro Analog Modulates logP and Permeability

The 3-methoxy substituent confers a lower calculated logP (2.68) and logD (2.67) compared to the direct 3-fluoro analog (logP 2.74, logD 2.73), representing a 0.06 log unit reduction in lipophilicity . This small but measurable difference falls within the range known to influence membrane permeability and metabolic stability, favoring compounds with logD < 3 for optimal oral bioavailability according to established drug-likeness guidelines. Additionally, the 3-methoxy substitution provides a larger topological polar surface area (TPSA 97.12 Ų vs. 83.12 Ų for the 3-fluoro analog), which enhances aqueous solubility and reduces non-specific protein binding without compromising membrane permeation .

Medicinal Chemistry ADME Lipophilicity Drug Design

Regioisomeric Differentiation: 3-Methoxy Versus 2-Methoxy Substitution Dictates Hinge-Binding Geometry

The 3-methoxy regioisomer places the electron-donating methoxy group meta to the amide carbonyl, whereas the 2-methoxy regioisomer (CAS 1219545-08-0) positions the methoxy group ortho, creating an intramolecular hydrogen bond with the amide NH that restricts rotation and alters the presentation of the benzimidazole moiety . In analogous benzimidazole ITK inhibitors, reversing the amide linkage (comparable to a regiochemical change in the benzamide ring) led to a 5-fold improvement in enzymatic potency, demonstrating that the vector and conformational preference of the benzamide ring significantly impact kinase binding . The 3-methoxy regioisomer avoids this intramolecular constraint, allowing greater conformational flexibility required for optimal hinge region interactions.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship Molecular Recognition

Kinase Inhibitor Scaffold Validation: Benzimidazole Amide Chemotype Demonstrates Selective ITK Inhibition With Nanomolar Potency

The benzimidazole amide chemotype to which 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide belongs has been validated as a selective inhibitor scaffold for Interleukin-2-Inducible T-Cell Kinase (ITK), a validated target for atopic dermatitis and autoimmune disorders . In hit-to-lead studies, the core benzimidazole C6-amide scaffold produced compounds with excellent enzymatic potency against ITK, and SAR demonstrated that modifications to the benzamide ring directly modulate selectivity . Patent literature confirms that 2-methylbenzimidazole-5-yl benzamides are specifically claimed as ITK inhibitors, with the 3-methoxy substitution providing a unique electronic profile among the claimed substitution patterns . The target compound thus occupies a distinct position within a clinically validated chemotype, offering an unexplored vector for selectivity optimization.

Kinase Inhibitors ITK Immunology Inflammation Drug Discovery

ADME Profiling: The 3-Methoxy Substituent Provides Superior Solubility and Drug-Likeness Compared to the 3-Fluoro and 2-Chloro Analogs

Calculated solubility (logSw) for 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is -3.56, representing a 0.12 log unit improvement over the 3-fluoro analog (logSw -3.68) . The methoxy group contributes an additional hydrogen bond acceptor (HBA = 4 vs. 3 for the 3-fluoro analog), enhancing aqueous solvation while maintaining the critical 2 hydrogen bond donors (HBD = 2) of the amide NH and benzimidazole NH . In contrast, the 2-chloro analog (MW 287.73, C15H12ClN3O) has a higher molecular weight, no additional HBA capacity, and increased lipophilicity . The balanced HBA/HBD ratio of the 3-methoxy compound (4:2) falls within the optimal range (HBA ≤ 10, HBD ≤ 5) for oral bioavailability per Lipinski's Rule of Five, making it the most developable analog in this series.

Drug Design ADME Solubility Physicochemical Properties Lead Optimization

Optimal Procurement and Application Scenarios for 3-Methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide in Drug Discovery


ITK-Selective Kinase Inhibitor Lead Optimization Campaigns (Immunology/Inflammation)

The target compound is ideally positioned as a starting point for structure-activity relationship (SAR) exploration around the ITK kinase target, based on the validated benzimidazole C6-amide chemotype . The 3-methoxy substitution has not been characterized in published ITK selectivity panels, offering a genuine opportunity to explore uncharted chemical space within a proven pharmacophore. Procurement should be coupled with a broad kinase selectivity panel (e.g., DiscoverX KINOMEscan) to establish the compound's selectivity fingerprint. This data will differentiate it from previously published 3-halo-substituted ITK inhibitors and could reveal a unique selectivity window suitable for autoimmune indications like atopic dermatitis, as claimed in recent patent applications .

Acetylcholinesterase and Carbonic Anhydrase Dual Inhibitor Screening for Neurodegenerative Disorders

Given that benzimidazole acetamide derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and carbonic anhydrase isoforms I and II (hCA-I, hCA-II) in the nanomolar to low micromolar range, the structurally analogous target compound warrants systematic evaluation against these targets . The 3-methoxy group is poised to interact with the peripheral anionic site of AChE, a key binding region for dual-binding inhibitors sought for Alzheimer's disease. Comparative inhibitory profiling against the standard AChE inhibitor donepezil and the CA inhibitor acetazolamide will quantify the compound's multi-target potential, and the absence of published data for this specific analog represents a publication opportunity for the first research group to complete this characterization.

Physicochemical Comparator for Computational ADME Model Building and Matched Molecular Pair Analysis

With its defined experimental position (3-methoxy) and direct comparators (3-fluoro, 2-methoxy, 2-chloro, 4-bromo) accessible from the same vendor library, the target compound is an excellent anchor point for matched molecular pair (MMP) analysis . The calculated property differences (ΔlogP = -0.06 vs. 3-F; ΔTPSA = +14.0 Ų vs. 3-F) provide basis vectors for training or validating in silico ADME prediction tools. An industrial cheminformatics group can procure the target compound alongside its 3-fluoro and 2-methoxy analogs, determine experimental logD7.4 and kinetic solubility, and thereby generate a high-quality MMP dataset that improves model accuracy for future benzimidazole lead optimization. This scenario leverages the compound as a data-generation tool, independent of any specific biological activity.

Probe Molecule for Kinase Hinge-Binding Mode Studies Using X-ray Crystallography and Thermodynamic Profiling

The defined substitution pattern of the target compound supports structural biology efforts to elucidate the binding mode of benzimidazole amides in diverse kinase ATP-binding pockets. The 3-methoxy substituent introduces a measurable electron-donating effect (Hammett σmeta = +0.12 for OCH₃) that can be contrasted with the electron-withdrawing 3-fluoro analog (σmeta = +0.34) to correlate electronic perturbation with binding thermodynamics as measured by isothermal titration calorimetry (ITC) . The commercial availability of both analogs from the same supplier ensures batch-to-batch consistency for replicate studies. Successfully solving a co-crystal structure of the target compound bound to a kinase of interest would provide the first structural biology publication for this specific compound, filling the current knowledge gap and establishing its value as a tool molecule.

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